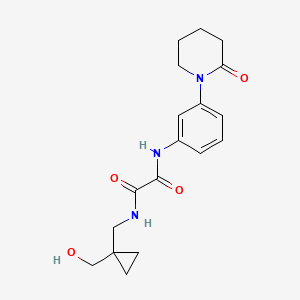

N1-((1-(羟甲基)环丙基)甲基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic molecule that may be synthesized through a series of chemical reactions involving cyclopropyl and phenylamine derivatives. While the specific compound is not directly mentioned in the provided papers, the methodologies and reactions described could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored through novel synthetic approaches. For instance, a one-pot synthetic method has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves the Meinwald rearrangement and a new rearrangement sequence . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

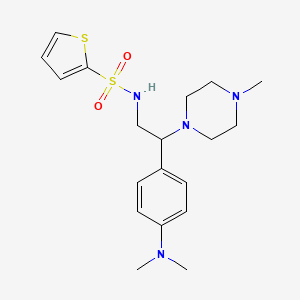

The molecular structure of N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide would likely feature a cyclopropyl group linked to a hydroxymethyl moiety, as well as an oxalamide group connected to a phenyl ring with a 2-oxopiperidin substituent. The stability and reactivity of such a cyclopropyl-containing compound could be informed by studies on N-cyclopropyl-N-phenylamine derivatives, which have been found to undergo radical ring-opening under aerobic conditions .

Chemical Reactions Analysis

The chemical reactivity of the compound could involve radical ring-opening reactions, as observed with N-cyclopropyl-N-phenylamine derivatives . These reactions could be catalyzed by single-electron oxidizing agents or hydrogen-abstracting agents, leading to the formation of oxygen adducts. Such reactions could be relevant to the functionalization or further transformation of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the bond lengths and structural characteristics of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its reaction products with ruthenium(III) chloride have been characterized, indicating how heteroatom-containing compounds might interact with metals and undergo changes in oxidation state . These findings could be extrapolated to predict the behavior of the oxalamide compound under various conditions.

科学研究应用

多胺类似物诱导的程序性细胞死亡

多胺类似物,包括与所讨论化合物结构类似的结构,已被研究其在诱导癌细胞程序性细胞死亡 (PCD) 中的作用。这些化合物可以选择性地诱导特定细胞类型中的细胞毒性活性,这可能是由于产生 H2O2 导致的氧化应激。这种机制表明在开发新的抗肿瘤药剂方面可能的应用 (Ha 等人,1997 年)。

受体配体活性

与 N1-((1-(羟甲基)环丙基)甲基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺在结构上相关的化合物已被探索其受体配体活性,特别是在与 sigma 受体结合时。这些受体参与多种神经过程,具有高亲和力和选择性的配体可能对神经学研究和药物开发产生影响 (Prezzavento 等人,2007 年)。

抗真菌、抗菌和抗癌活性

对具有相似结构基序的化合物的研究发现了潜在的抗真菌、抗菌和抗癌活性。例如,吡唑衍生物已被鉴定为具有这些活性的药效团位点,表明在开发治疗各种疾病方面有更广泛的应用 (Titi 等人,2020 年)。

氧化应激和自由基研究

对稳定自由基的研究,包括与目标化合物相关的自由基,提供了对氧化应激机制及其对细胞损伤和衰老的影响的见解。在分子水平上了解这些过程有助于开发针对氧化应激相关疾病的抗氧化剂和治疗剂 (Yoshioka 等人,1971 年)。

乙醇酸氧化酶抑制

对乙醇酸氧化酶抑制剂的研究,包括对 3-羟基-1H-吡咯-2,5-二酮等衍生物的研究,为开发治疗原发性高草酸尿症 1 型等疾病奠定了基础。这些抑制剂有可能减少草酸的产生,草酸是导致肾结石和肾衰竭的化合物 (Rooney 等人,1983 年)。

电化学性质和电催化反应

N-氧基化合物,包括与 N1-((1-(羟甲基)环丙基)甲基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺相关的化合物,在催化和电化学反应中发挥着重要作用。它们的电化学性质使得能够开发新的电合成方法,并深入了解它们的催化机制 (Nutting 等人,2018 年)。

属性

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-12-18(7-8-18)11-19-16(24)17(25)20-13-4-3-5-14(10-13)21-9-2-1-6-15(21)23/h3-5,10,22H,1-2,6-9,11-12H2,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXABSJDOSRENRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)